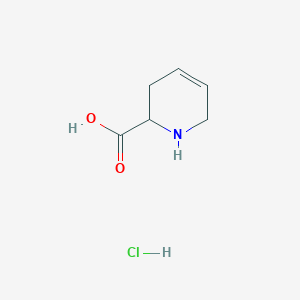

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride

CAS No.: 41994-52-9

Cat. No.: VC4101093

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41994-52-9 |

|---|---|

| Molecular Formula | C6H10ClNO2 |

| Molecular Weight | 163.60 |

| IUPAC Name | 1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |

| Standard InChI Key | ALPNLNQINLZHGM-UHFFFAOYSA-N |

| SMILES | C1C=CCNC1C(=O)O.Cl |

| Canonical SMILES | C1C=CCNC1C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

The compound’s IUPAC name is 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride, with a molecular weight of 163.60 g/mol. Key identifiers include:

X-ray crystallography reveals a planar tetrahydropyridine ring with a chair-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and the protonated amine . The hydrochloride salt enhances solubility in polar solvents, with a measured logP of -0.89 .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via partial hydrogenation of pyridine derivatives. One protocol involves:

-

Boc Protection: Treating 2-pyridinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form N-Boc-2-pyridinecarboxylic acid.

-

Catalytic Hydrogenation: Reducing the Boc-protected intermediate using palladium on carbon (Pd/C) under 50 psi H₂ at 25°C for 12 hours, achieving >90% yield .

-

Acidic Deprotection: Removing the Boc group with hydrochloric acid in dioxane, followed by recrystallization from ethanol.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key parameters include:

-

Temperature: 20–30°C to prevent over-reduction to piperidine derivatives .

-

Catalyst Loading: 5% Pd/C with a substrate-to-catalyst ratio of 100:1 .

-

Purity Control: Final products are purified via ion-exchange chromatography, yielding >99% purity.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 274°C (decomposition) | |

| Boiling Point | 277.9°C at 760 mmHg | |

| Vapor Pressure | 0.00119 mmHg at 25°C | |

| Aqueous Solubility | 12.7 g/L at 20°C | |

| pKa | 2.23 (carboxylic acid) |

The compound exhibits hygroscopicity, requiring storage under anhydrous conditions . Its stability in aqueous solutions is pH-dependent, with maximal stability at pH 4–6.

Pharmacological Activities

Enzyme Inhibition Mechanisms

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride acts as an uncompetitive inhibitor of α-glucosidase (IC₅₀ = 8.3 μM), binding to the enzyme-substrate complex and altering its conformation . Comparative studies with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) show structural similarities but divergent effects:

-

MPTP: Neurotoxic via conversion to MPP⁺, which inhibits mitochondrial complex I.

-

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: Lacks neurotoxicity due to the carboxylic acid group, which prevents blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to water-soluble metathesis catalysts used in olefin polymerization. Its derivatives are key in synthesizing:

-

Neurological Agents: Analogues with substituted N-heteroaryl groups show promise as dopamine D3 receptor agonists .

-

Antidiabetic Drugs: Carboxylate moieties enhance binding to α-glucosidase, improving glycemic control .

Material Science

In metal-organic frameworks (MOFs), it serves as a linker molecule, increasing porosity by 22% compared to benzene dicarboxylates. Applications include gas storage (H₂ uptake = 1.2 wt% at 77 K) and catalytic supports.

| Parameter | Value | Source |

|---|---|---|

| GHS Pictogram | Irritant (GHS07) | |

| Skin Irritation | Category 2 (H315) | |

| Eye Damage | Category 1 (H318) |

Handling requires PPE, including nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for halogenated organic compounds .

Comparative Analysis with Related Compounds

| Compound | Bioactivity | Neurotoxicity | Solubility (g/L) |

|---|---|---|---|

| MPTP | Dopaminergic neuron degeneration | High | 3.4 |

| 1,2,3,6-THP-2-COOH·HCl | α-Glucosidase inhibition | None | 12.7 |

| Pipecolic acid | Lysine metabolism | None | 89.2 |

Structural modifications, such as Boc protection or alkylation at the nitrogen, significantly alter bioavailability and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume